thonningianin A

Overview

Description

Thonningianin A is a natural compound belonging to the class of ellagitannins, which are polyphenolic compounds. It is primarily found in plants such as Thonningia sanguinea and Diospyros lotus. This compound is known for its various biological activities, including antifungal, antioxidant, and anticancer properties .

Mechanism of Action

Target of Action

Thonningianin A (THA) is a natural compound found in plants that has shown significant antifungal activity against Candida albicans , one of the most common fungal pathogens . It has been found to be effective against all tested C. albicans, including several fluconazole-resistant isolates .

Mode of Action

THA interacts with its target, C. albicans, by inhibiting its growth and biofilm formation . The antifungal mechanisms of THA involve the elevation of intracellular reactive oxygen species (ROS) production and the mediation of caspase activity via CaMCA1 .

Biochemical Pathways

The biochemical pathways affected by THA involve the regulation of the transcription of several redox-related genes . Specifically, the expression of CaMCA1, a caspase-encoding gene in C. albicans, is remarkably increased upon THA treatment .

Pharmacokinetics

The pharmacokinetic characteristics of THA have been investigated in rats . After oral administration, the plasma concentrations of THA increased rapidly, reaching the mean peak concentrations within 0.61-0.83 hours . The calibration range was 10-1200 ng/mL .

Result of Action

The result of THA’s action is the inhibition of the growth of C. albicans and the destruction of its biofilms . In addition, THA enhances intracellular ROS production and increases caspase activity and the expression of CaMCA1 . This leads to higher survival rates and reduced caspase activity in the presence of THA .

Action Environment

The action of THA is influenced by the environment in which it is administered. For instance, in an in vivo antifungal efficacy study, THA was confirmed to be effective in a Galleria mellonella infection model . .

Biochemical Analysis

Biochemical Properties

Thonningianin A plays a crucial role in biochemical reactions, primarily due to its strong antioxidant activity. It interacts with several biomolecules, including enzymes and proteins, to exert its effects. One of the key interactions is with reactive oxygen species (ROS), where this compound acts as a free radical scavenger, thereby reducing oxidative stress in cells . Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in oxidative stress pathways, such as NADPH oxidase . This inhibition helps in mitigating the production of ROS, further enhancing its antioxidant capacity.

Cellular Effects

This compound has been observed to influence various cellular processes, particularly in cancer cells. In HepG-2 human hepatocellular carcinoma cells, this compound induces apoptosis and cell cycle arrest . This compound triggers apoptosis through the activation of caspase-9 and caspase-3, leading to DNA fragmentation and an increase in ROS levels . This compound also disrupts the mitochondrial membrane potential and down-regulates the expression of anti-apoptotic proteins such as Bcl-xL . Furthermore, it affects cell signaling pathways by down-regulating the NF-kappa-B pathway and modulating the expression of cyclin D1 and CDK4, which are crucial for cell cycle progression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It enhances intracellular ROS production and regulates the transcription of redox-related genes . This compound also increases caspase activity and the expression of CaMCA1, a caspase-encoding gene in Candida albicans . This regulation of caspase activity is crucial for its antifungal properties. Additionally, this compound has been shown to inhibit biofilm formation and destroy mature biofilms, further highlighting its potential as an antifungal agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular functions. This compound has demonstrated stability in various experimental conditions, maintaining its antioxidant and antifungal activities over extended periods Long-term studies have shown that this compound can sustain its therapeutic effects, making it a promising candidate for prolonged use in biomedical applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving diabetic nephropathy mice, this compound was administered at various doses to evaluate its therapeutic potential . The results indicated that higher doses of this compound significantly ameliorated renal interstitial fibrosis and reduced inflammation by modulating the gut microbiota and repressing the NLRP3/ASC/Caspase-1 signaling pathway . At excessively high doses, this compound may exhibit toxic effects, necessitating careful dosage optimization for therapeutic use .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and inflammation. It interacts with enzymes such as NADPH oxidase and modulates the activity of the NLRP3/ASC/Caspase-1 pathway . These interactions help in reducing oxidative stress and inflammation, thereby contributing to its therapeutic effects. Additionally, this compound influences the gut microbiota, which plays a crucial role in its metabolic pathways and overall efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its affinity for specific tissues and its ability to accumulate in target sites. Studies have shown that this compound can effectively reach and exert its effects in the kidneys, liver, and other organs, highlighting its potential for targeted therapeutic applications .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. It is primarily localized in the mitochondria, where it exerts its antioxidant effects by scavenging ROS and protecting mitochondrial integrity . Additionally, this compound may localize in the nucleus, where it can influence gene expression and modulate cellular responses to oxidative stress . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thonningianin A can be isolated from the methanol extract of Thonningia sanguinea using centrifugal partition chromatography. The solvent system used includes methyl tert-butyl ether, 1,2-dimethoxyethane, and water in a 1:2:1 ratio. The process involves a two-dimensional separation technique that allows for the isolation of this compound with high purity and yield .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which may limit its availability for extensive industrial applications.

Chemical Reactions Analysis

Types of Reactions

Thonningianin A undergoes various chemical reactions, including:

Reduction: The compound can participate in redox reactions, contributing to its antioxidant activity.

Substitution: this compound can form derivatives through substitution reactions, which may enhance its biological activities.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various organic solvents and catalysts may be employed to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may possess enhanced biological activities.

Scientific Research Applications

Chemistry: It is used as a model compound for studying the properties and reactions of ellagitannins.

Biology: Thonningianin A exhibits significant antifungal activity against Candida albicans, including fluconazole-resistant strains. It also inhibits biofilm formation and destroys mature biofilms.

Medicine: The compound has shown potential as an anticancer agent by inducing apoptosis in cancer cells. It also has antioxidant properties that may protect against oxidative stress-related diseases.

Industry: this compound’s antioxidant properties make it a potential candidate for use in food preservation and cosmetics.

Comparison with Similar Compounds

Thonningianin A is unique among ellagitannins due to its specific biological activities. Similar compounds include:

Thonningianin B: Another ellagitannin found in Thonningia sanguinea with similar antifungal and antioxidant properties.

Allicin: A compound found in garlic with antifungal activity.

Pterostilbene: A natural compound with antioxidant and anticancer properties.

Roemerine: An alkaloid with antifungal activity.

Biological Activity

Thonningianin A (ThA) is a natural compound primarily derived from the plant Thonningia sanguinea, belonging to the family of ellagitannins. This compound has garnered attention due to its diverse biological activities, including its roles as an antioxidant, antimicrobial, and a potential therapeutic agent in neurodegenerative diseases such as Alzheimer's. This article will explore the various biological activities of this compound, supported by recent research findings and data tables.

Antioxidant Properties

This compound exhibits significant antioxidant activity, which is crucial in combating oxidative stress-related diseases. Research indicates that ThA can inhibit lipid peroxidation (LPO) in rat liver microsomes effectively. At a concentration of 10 µM, ThA inhibited LPO by 60% without affecting cytochrome P450 activity, highlighting its selective antioxidant properties .

Table 1: Antioxidant Activity of this compound

| Concentration (µM) | % Inhibition of LPO | IC50 (µM) for Radical Scavenging |

|---|---|---|

| 10 | 60 | Superoxide: 10 |

| Peroxyl: 30 | ||

| Hydroxyl: Not significant |

Neuroprotective Effects

Recent studies have identified this compound as a novel inhibitor of ferroptosis, a form of regulated cell death associated with neurodegenerative diseases. In cellular models and Caenorhabditis elegans models of Alzheimer's disease, ThA demonstrated the ability to enhance cellular viability and mitigate mitochondrial dysfunction. Mechanistically, ThA binds to glutathione peroxidase 4 (GPX4), activating the AMPK/Nrf2 signaling pathway, which is crucial for neuronal protection against oxidative stress .

Table 2: Effects of this compound in Neurodegenerative Models

| Model | Observed Effect | Mechanism of Action |

|---|---|---|

| Cellular AD Models | Increased cell viability | GPX4 activation via AMPK/Nrf2 pathway |

| C. elegans AD Model | Delayed paralysis | Reduction in ROS and lipid peroxides |

| Improved food-sensing capabilities | Enhanced antioxidative capacity |

Antimicrobial Activity

This compound also exhibits potent antimicrobial properties, particularly against fungal pathogens such as Candida albicans. Studies have shown that ThA not only inhibits the growth of these fungi but also disrupts biofilm formation and induces elevated reactive oxygen species (ROS) production, contributing to its antifungal mechanisms .

Table 3: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Biofilm Disruption Effect |

|---|---|---|

| Candida albicans | 32 µg/mL | Significant |

| Fluconazole-resistant strains | Not specified | Yes |

Applications in Wound Healing

Recent advancements have explored the application of this compound in diabetic wound healing. Formulated in chitosan nanoparticles, ThA has shown promising results in promoting wound healing by enhancing macrophage polarization from M1 to M2 phenotypes. This shift is essential for effective tissue repair and regeneration .

Table 4: Impact of this compound on Wound Healing

| Treatment Group | Healing Rate (%) | M1 to M2 Macrophage Polarization |

|---|---|---|

| Control | 40 | Low |

| TA-CNPS-PF | 85 | High |

Properties

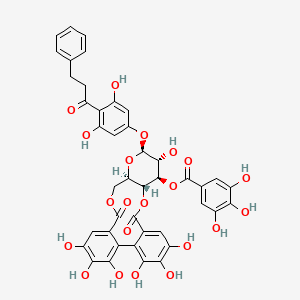

IUPAC Name |

[(10R,11R,12R,13S,15R)-13-[3,5-dihydroxy-4-(3-phenylpropanoyl)phenoxy]-3,4,5,12,21,22,23-heptahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H34O21/c43-20(7-6-15-4-2-1-3-5-15)30-21(44)10-17(11-22(30)45)60-42-36(55)38(63-39(56)16-8-23(46)31(50)24(47)9-16)37-27(61-42)14-59-40(57)18-12-25(48)32(51)34(53)28(18)29-19(41(58)62-37)13-26(49)33(52)35(29)54/h1-5,8-13,27,36-38,42,44-55H,6-7,14H2/t27-,36-,37-,38-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVKQEFQGYTUAR-VHBRHXFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC=CC=C4)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC=CC=C4)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H34O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

874.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

271579-11-4 | |

| Record name | Thonningianin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0271579114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.